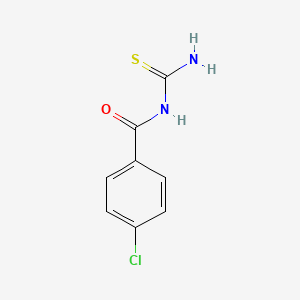

N-carbamothioyl-4-chlorobenzamide

Description

Properties

IUPAC Name |

N-carbamothioyl-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2OS/c9-6-3-1-5(2-4-6)7(12)11-8(10)13/h1-4H,(H3,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXSNSCCTAFKQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(=S)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405067 | |

| Record name | N-Carbamothioyl-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.67 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38334-94-0 | |

| Record name | NSC69213 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Carbamothioyl-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carbamothioyl-4-chlorobenzamide typically involves a two-step reaction. Initially, potassium thiocyanate is added to 4-chlorobenzoyl chloride and the mixture is refluxed with stirring. The resulting product is then filtered and reacted with diphenylamine under reflux conditions for approximately four hours . This method yields this compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-carbamothioyl-4-chlorobenzamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; typically conducted in anhydrous conditions.

Substitution: Halogens, nucleophiles; typically conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-carbamothioyl-4-chlorobenzamide and its derivatives have a variety of applications, particularly in medicinal chemistry and related fields. These compounds, featuring a thiourea core, exhibit diverse pharmacological benefits, including potential use as anticonvulsant, anticancer, antidiabetic, anti-inflammatory, anti-HIV, antimicrobial, urease inhibitory, herbicidal, and insecticidal agents .

Synthesis and Structure

N-substituted-N-acyl thioureas are key building blocks for generating various heterocyclic products through cyclization . They also serve as precursors for anion receptors, organocatalysts, corrosion inhibitors, and non-ionic surfactants .

Applications in Scientific Research

- Anticancer Activity: A synthetic 5-aminopyrazole thiourea derivative, N-[[3-(4-bromophenyl)-1H-pyrazol-5-yl]-carbamothioyl]-4-chloro-benzamide (BC-7), has demonstrated anticancer activity and an apoptosis-inducing effect in HT-29 human colorectal adenocarcinoma cells .

- Enzyme Inhibition: N-((4-sulfamoylphenyl)carbamothioyl) amides have been investigated for their inhibitory effects on human and Mycobacterial Carbonic Anhydrases (CAs) . These compounds showed low nanomolar inhibition constants, making them highly effective MtCA2 inhibitors .

- Alkoxyl Thiourea Derivatives: Alkoxyl substituted thiourea derivatives, such as N-((4-(decyloxy)phenyl) carbamothioyl)-4, have been studied for their inhibition effects .

- Glucosidase Inhibition: N-((4-Fluorophenyl)carbamothioyl)-3,4,5-trimethoxybenzamide has been synthesized and studied for glucosidase inhibition .

- Other Biological Properties: Pyrazole derivatives have various biological properties, such as antimicrobial, anticonvulsant, analgesic, anti-inflammatory, anti-viral, and anti-malarial activities . Researchers are designing derivatives with greater biological diversity .

Data Tables and Case Studies

Anti-Cancer Activity of BC-7 on HT-29 Cells

The following data illustrates the effects of BC-7 on Tetramethylrhodamine Ethyl Ester (TMRE) Mean Cytoplasmic Integrated Intensity and Cleaved Caspase 3 Mean Cell Integrated Intensity in HT-29 cells, compared to Cisplatin.

| Treatment | Tetramethylrhodamine Ethyl Ester (TMRE) Mean Cytoplasmic Integrated Intensity (% of Control) |

|---|---|

| Cisplatin | |

| 24 h | |

| control | 100 ± 9.49 |

| IC 10 | 72.17 ± 6.75 * |

| IC 25 | 81.95 ± 5.54 * |

| IC 50 | 80.65 ± 6.28 * |

*Significance was determined using the two-tailed student

| Treatment | Cleaved Caspase 3 Mean Cell Integrated Intensity (% of Control) |

|---|---|

| Cisplatin | |

| 24 h | |

| control | 100 ± 4.86 |

| IC 10 | 103.5 ± 5.20 |

| IC 25 | 110.6 ± 5.94 |

| IC 50 | 123.2 ± 5.28 * |

| IC 75 | 129.1 ± 6.23 ** |

Control treatment refers to untreated control. Significance was determined using the two-tailed student

Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases

Mechanism of Action

The mechanism of action of N-carbamothioyl-4-chlorobenzamide involves its interaction with molecular targets such as enzymes and proteins. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the chlorobenzene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and functional differences between N-carbamothioyl-4-chlorobenzamide and related compounds:

Key Observations:

- Substituent Effects: The 4-fluoro analog (from [1]) demonstrates stronger inductive effects compared to the 4-chloro derivative, influencing metal coordination. Fluorine’s smaller size and higher electronegativity enhance ligand field strength in metal complexes, as evidenced by distinct UV-Vis absorption spectra for its Cu(II) and Ni(II) complexes . The benzothiazole-containing analog [3] introduces extended conjugation and heteroaromaticity, which may enhance bioactivity and photophysical properties .

- Coordination Chemistry: The dimethylcarbamothioyl group in the 4-fluoro compound acts as a bidentate ligand (via S and N donors), forming octahedral geometries with Cu(II) and Ni(II) . In contrast, the simpler carbamothioyl group in the 4-chloro derivative may exhibit weaker coordination due to reduced electron density.

Solubility and Stability:

- The chloro substituent reduces polarity compared to the 4-fluoro analog, which has higher solubility in methanol .

- The benzothiazole derivative [3] exhibits lower aqueous solubility due to its hydrophobic aromatic rings but improved thermal stability (melting point >200°C) .

Biological Activity

N-carbamothioyl-4-chlorobenzamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of this compound

This compound belongs to the class of carbamothioyl derivatives, characterized by a benzamide structure combined with a carbamothioyl group. The presence of the chlorine atom in the para position of the benzamide moiety enhances its reactivity and biological properties. Research has indicated that this compound exhibits significant enzyme inhibitory effects, particularly against carbonic anhydrases (CAs), which are crucial in various physiological processes.

Enzyme Inhibition

One of the primary biological activities of this compound is its ability to inhibit carbonic anhydrases. These enzymes catalyze the reversible reaction between carbon dioxide and bicarbonate, playing a vital role in maintaining acid-base balance and facilitating gas exchange in tissues. The compound binds to the active site of carbonic anhydrases, effectively blocking their activity. Inhibition studies have shown low nanomolar inhibition constants for various isoforms of human carbonic anhydrases (hCA) and mycobacterial CAs, indicating potent inhibitory effects .

| Enzyme | Inhibition Constant (nM) |

|---|---|

| hCA I | 3.4 |

| hCA II | 57.1 |

| MtCA2 | 10.5 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a related compound demonstrated significant cytotoxic effects against HT-29 human colorectal adenocarcinoma cells through mechanisms involving cell cycle arrest and apoptosis induction. The compound induced G2/M phase arrest and increased early apoptotic cell populations as evidenced by annexin-V/FITC staining .

Case Study: Anticancer Mechanism

- Cell Line: HT-29 (human colorectal adenocarcinoma)

- Mechanism: Induction of G2/M phase arrest

- Methodology: Cell cycle analysis, annexin-V/FITC staining

- Findings: Increased expression of pro-apoptotic genes (Bcl-2, MCL1) and significant increase in necrotic cells.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Binding: The compound binds to the active site of carbonic anhydrases, inhibiting their catalytic function.

- Cell Cycle Modulation: It alters cell cycle progression in cancer cells, leading to increased apoptosis.

- Reactive Oxygen Species (ROS) Production: The compound may induce oxidative stress, contributing to its anticancer effects.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds reveals distinct biological profiles:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Carbonic anhydrase inhibition | 0.05 |

| N-(4-sulfamoylphenyl)carbamothioylbenzamide | Moderate antibacterial activity | 0.25 |

| N-(3-benzamidophenyl)carbamothioyl-4-methoxybenzamide | Antioxidant properties | 0.15 |

Q & A

Basic: What synthetic methodologies are recommended for preparing N-carbamothioyl-4-chlorobenzamide, and how are reaction conditions optimized?

Methodological Answer:

this compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-chlorobenzoyl chloride with thiourea derivatives under basic conditions (e.g., using pyridine or triethylamine as a catalyst). Optimization focuses on solvent selection (e.g., acetonitrile or DMF), temperature control (reflux vs. room temperature), and stoichiometric ratios to minimize side products like disubstituted thioureas . For example, G. Binzet et al. (2008) achieved high yields by maintaining anhydrous conditions and using slow reagent addition to prevent polymerization .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Essential techniques include:

- ¹H/¹³C NMR : To confirm hydrogen and carbon environments, particularly the thiourea (–NH–C(=S)–NH–) moiety and aromatic substituents .

- FT-IR : Identifies characteristic bands (e.g., N–H stretching at ~3200 cm⁻¹, C=S at ~1250 cm⁻¹) .

- Mass Spectrometry (ESI/HRMS) : Validates molecular ion peaks and fragmentation patterns .

- UV-Vis Spectroscopy : Assesses electronic transitions influenced by the chlorobenzamide and thiourea groups .

Advanced: How can X-ray crystallography and DFT calculations resolve structural data discrepancies in thiourea derivatives?

Methodological Answer:

X-ray crystallography provides precise bond lengths and angles, while DFT (e.g., B3LYP/6-311G(d,p)) computes optimized geometries and electronic properties. For example, Arslan et al. (2023) reconciled experimental and theoretical data for a related thiourea compound by comparing crystallographic hydrogen-bonding distances (e.g., C=O···H–N) with DFT-optimized values, identifying solvent effects as a source of divergence . Software like SHELXL refines crystallographic models, while Gaussian or ORCA performs DFT calculations .

Advanced: How do intermolecular interactions influence the stability of this compound in solid-state structures?

Methodological Answer:

Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H-bonding, π-π stacking). In N-carbamothioyl derivatives, C–H···O/S and N–H···O interactions dominate. Energy framework analysis (using CrystalExplorer) visualizes stabilization energies, showing that van der Waals forces and hydrogen bonds contribute significantly to lattice stability . For example, Oztaslar et al. (2023) reported that intramolecular N–H···O bonds in similar compounds reduce conformational flexibility, enhancing thermal stability .

Advanced: What computational approaches predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Fukui Functions : Identify nucleophilic/electrophilic sites; the thiourea sulfur and carbonyl oxygen are reactive hotspots .

- Molecular Electrostatic Potential (MEP) : Maps charge distribution, showing electron-rich regions (e.g., S and O atoms) as potential binding sites .

- NBO Analysis : Reveals hyperconjugative interactions (e.g., LP(S) → σ*(N–H)) that stabilize the molecule .

- TD-DFT : Predicts UV absorption spectra, correlating with experimental data to validate computational models .

Advanced: How can molecular docking evaluate this compound’s potential as a COVID-19 protease inhibitor?

Methodological Answer:

Docking studies (e.g., AutoDock Vina or Schrödinger) assess binding affinity to SARS-CoV-2 main protease (Mpro). Key steps:

Prepare the ligand (protonation states, energy minimization).

Grid box setup around Mpro’s active site (PDB ID: 6LU7).

Analyze binding poses for hydrogen bonds (e.g., thiourea S with His41) and hydrophobic interactions.

Arslan et al. (2023) demonstrated that thiourea derivatives exhibit moderate inhibition (docking scores ≤ −6.5 kcal/mol) due to complementary steric and electronic features .

Basic: How is purity assessed during the synthesis of this compound?

Methodological Answer:

- Melting Point Analysis : Sharp melting ranges indicate purity .

- Chromatography (TLC/HPLC) : Monitors reaction progress and isolates pure fractions .

- Recrystallization : Solvent polarity (e.g., ethanol/water mixtures) is tuned to remove byproducts .

Advanced: How do solvation effects impact the physicochemical properties of this compound?

Methodological Answer:

Solvent polarity alters tautomeric equilibria (thione vs. thiol forms) and fluorescence behavior. Rajmohan et al. (2023) used UV-Vis and fluorescence spectroscopy in solvents like DMSO and chloroform, observing redshifted emissions in polar solvents due to stabilized excited states . COSMO-RS simulations predict solvation free energies, aiding in solvent selection for reactions .

Advanced: What strategies validate synthetic pathways for novel this compound derivatives?

Methodological Answer:

- Intermediate Trapping : Isolate and characterize intermediates (e.g., acyl chlorides) via ¹³C NMR .

- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., temperature, pH) to identify rate-limiting steps .

- Cross-Validation : Compare spectral data with structurally analogous compounds (e.g., 4-chloro-N-arylbenzamides) .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

Challenges include polymorphism and twinning. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.